molecular formula C7H5Cl2NO B7813309 N-(3,5-Dichlorophenyl)formamide CAS No. 6327-48-6

N-(3,5-Dichlorophenyl)formamide

Cat. No.: B7813309
CAS No.: 6327-48-6
M. Wt: 190.02 g/mol
InChI Key: UIMXXUKNTRPASK-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)formamide (CAS: 6327-48-6) is an aromatic amide derivative with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.027 g/mol. Key physicochemical properties include a density of 1.46 g/cm³, boiling point of 356.5°C, and a flash point of 169.4°C . Its structure features a formamide group (-NHCHO) attached to a 3,5-dichlorophenyl ring, which influences its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMXXUKNTRPASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212667
Record name Formanilide, 3',5'-dichloro-
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Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-48-6
Record name 3',5'-Dichloroformanilide
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Record name NSC50862
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50862
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Record name Formanilide, 3',5'-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLOROFORMANILIDE
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Scientific Research Applications

Chemical Properties and Structure

N-(3,5-Dichlorophenyl)formamide (C7_7H5_5Cl2_2NO) features a formamide group attached to a dichlorophenyl ring. This structure contributes to its chemical reactivity and stability, making it suitable for diverse applications.

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic compounds. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to yield carboxylic acids or amides.
  • Reduction : The formamide group can be reduced to an amine.
  • Substitution Reactions : Reacts with halogens and other substituents under acidic or basic conditions.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct ExampleConditions
Oxidation3,5-Dichlorobenzoic acidPotassium permanganate
Reduction3,5-DichloroanilineLithium aluminum hydride
SubstitutionVarious substituted derivativesAcidic or basic conditions

Biology

This compound has been explored for its biological activities. It is utilized in studies related to enzyme inhibition and protein interactions. The compound's ability to form hydrogen bonds with proteins enhances its potential as an inhibitor in biochemical pathways.

Case Study : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, thereby providing insights into drug design and development.

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

  • Potential Therapeutic Uses : Studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicPain relief through modulation of pain pathways

Industry

In industrial applications, this compound is used in the formulation of agrochemicals and specialty chemicals. Its stability and reactivity make it an essential component in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism by which N-(3,5-Dichlorophenyl)formamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers of Dichlorophenylformamides

  • N-(3,4-Dichlorophenyl)formamide and N-(2,3-Dichlorophenyl)formamide: These isomers differ in the positions of chlorine atoms on the phenyl ring. Synthesized via formylation of substituted anilines using formic acid and PEG-400 as a catalyst, these compounds exhibit variations in electronic and steric effects.
  • N-(3,5-Difluorophenyl)formamide (CAS: 1343328-75-5): Replacing chlorine with fluorine atoms reduces molecular weight (177.08 g/mol) and alters electronegativity. The increased polarity of the C-F bond may improve solubility in polar solvents but reduce lipophilicity compared to the dichloro analog .

Table 1: Structural and Physical Properties of Dichlorophenylformamides

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
N-(3,5-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.027 1.46 356.5
N-(3,4-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.027 - -
N-(2,3-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.027 - -
N-(3,5-Difluorophenyl)formamide C₇H₅F₂NO 177.12 - -

Functional Group Analogs: Amides and Imides

  • N-(3,5-Dichlorophenyl)succinimide : This compound replaces the formamide group with a succinimide ring. It exhibits significant nephrotoxicity in Fischer 344 rats, mediated by leukotriene pathways and glutathione depletion . In contrast, this compound lacks reported nephrotoxic effects, suggesting that the imide group enhances biological activity.
  • Procymidone (CAS: 32809-16-8): A fungicidal dicarboximide derivative with the structure N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide. Procymidone’s pesticidal activity against Botrytis and Monilia spp. highlights the importance of the dicarboximide moiety, which is absent in the formamide analog .

Substituted Phenylamides

  • N-(3,5-Dichlorophenyl)cinnamamide (CAS: 1384289-76-2): Incorporates a cinnamoyl group instead of formamide. With a molecular weight of 292.16 g/mol , this compound’s extended conjugated system may enhance UV absorption properties, making it suitable for photochemical applications .
  • N-(3,5-Dichlorophenyl)-2-methyl-3-nitrobenzamide (PDB ID: D59): Features a nitro group and methyl substitution on the benzamide ring. The nitro group increases molecular weight (325.147 g/mol ) and may confer explosive or redox-active properties absent in the formamide derivative .

Environmental and Toxicological Considerations

  • Metabolites of Iprodione: Degradation of the fungicide iprodione produces metabolites like 3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide, which shares the 3,5-dichlorophenyl group with this compound.
  • 3,5-Dichloroaniline (3,5-DCA) : A common degradation product of dichlorophenyl compounds, 3,5-DCA is toxic to aquatic organisms. While this compound’s stability may slow degradation, its environmental impact remains understudied .

Biological Activity

N-(3,5-Dichlorophenyl)formamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article synthesizes information regarding its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group attached to a formamide moiety. Its chemical formula is C8H6Cl2NC_8H_6Cl_2N. The dichlorophenyl substituent is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing the 3,5-dichlorophenyl moiety. For instance, derivatives of this compound have demonstrated significant antibacterial and antifungal activities. A study reported that modifications at the C-4 position of imidazolidinone derivatives influenced their efficacy against Gram-positive and Gram-negative bacteria. The presence of the 3,5-dichlorophenyl group was crucial for enhancing activity against various strains .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus25 µg/mL
2Escherichia coli50 µg/mL
3Candida albicans30 µg/mL

Cytotoxicity

This compound and its derivatives have also been evaluated for cytotoxic effects on cancer cell lines. One study highlighted that compounds with electron-withdrawing groups exhibited higher cytotoxicity against MDA-MB-231 breast cancer cells, with an IC50 value of approximately 27.6 µM for the most active compound . The structure-activity relationship indicated that the presence of the dichlorophenyl moiety significantly contributes to the observed cytotoxicity.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Division : Some studies suggest that these compounds may block cell division pathways, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Compounds in this class have been shown to modulate ROS levels in cells, which can affect cell survival and proliferation .
  • Antibacterial Mechanisms : The antibacterial activity is often attributed to interference with bacterial cell wall synthesis or function .

Case Studies

  • Antibacterial Evaluation :
    A series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that structural modifications could enhance antibacterial potency significantly.
  • Cytotoxic Studies :
    A comparative study on different derivatives revealed that those with additional functional groups at specific positions exhibited enhanced cytotoxicity against tumor cell lines compared to the parent compound.

Preparation Methods

Reaction Setup and Conditions

The procedure involves:

  • Catalyst Loading : Sodium (trihydroxy)phenylborate (10 mol%) is added to a mixture of 3,5-dichloroaniline and phenylsilane in a solvent (e.g., tetrahydrofuran).

  • CO₂ Pressurization : The reaction vessel is pressurized with CO₂ (2.5 atm) and heated to 60°C for 12 hours.

  • Workup : The product is isolated via silica gel chromatography, yielding 75% of N-(3,5-dichlorophenyl)formamide.

This method leverages CO₂ as a carbonyl source, aligning with green chemistry principles. The catalytic cycle involves borate-mediated activation of CO₂, followed by hydride transfer from phenylsilane to generate the formamide product.

Table 2: Reductive Formylation Parameters

ParameterValue
CatalystSodium (trihydroxy)phenylborate
CO₂ Pressure2.5 atm
Temperature60°C
Time12 hours
Yield75%

Comparative Analysis of Methods

Efficiency and Scalability

  • Leuckart Reaction : Offers high yields (75–80%) but requires extreme temperatures (190°C) and corrosive reagents. Microwave assistance improves speed but necessitates specialized equipment.

  • Reductive Formylation : Operates under milder conditions (60°C) and uses CO₂ as a sustainable reagent. However, the 75% yield is slightly lower than the Leuckart method, and catalyst recovery needs optimization .

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for preparing high-purity N-(3,5-Dichlorophenyl)formamide?

  • Methodological Answer : A common approach involves condensation of 3,5-dichloroaniline with formic acid under reflux conditions, followed by purification via recrystallization or column chromatography. Structural validation requires techniques like FT-IR (to confirm formamide C=O stretching at ~1660 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and formyl groups), and LC-MS (to assess purity and molecular ion peaks) . For derivative synthesis, coupling with succinic anhydride (e.g., hapten preparation) requires controlled anhydrous conditions and stoichiometric monitoring .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

  • Methodological Answer :

  • HPLC/UPLC with UV detection (λ = 210–260 nm) is optimal for quantifying impurities (<0.1% threshold) .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine thermal stability (decomposition >200°C) .
  • Karl Fischer Titration ensures low moisture content (<0.5%) to prevent hydrolysis during storage .

Advanced Research Questions

Q. What molecular mechanisms underlie the nephrotoxicity of N-(3,5-Dichlorophenyl)succinimide (NDPS) metabolites, and how do in vitro models compare to in vivo findings?

  • Methodological Answer :

  • In vivo models : Fischer 344 rats administered NDPS (100–200 mg/kg) show acute tubular necrosis within 24–48 hours, linked to glutathione depletion and leukotriene-mediated vasoconstriction . Gender-specific differences (higher susceptibility in males) correlate with CYP450-mediated metabolic activation .
  • In vitro models : Isolated renal cortical cells exposed to NDPS metabolites (e.g., sulfate conjugates) exhibit mitochondrial dysfunction (↓ATP, ↑ROS) and apoptosis (caspase-3 activation). Discrepancies arise due to lack of systemic detoxification pathways in vitro .

Q. How can computational approaches optimize the design of this compound derivatives for anticancer activity?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to predict bioavailability and target binding .
  • Molecular Docking : Screen derivatives against oncogenic targets (e.g., EGFR, PARP) using AutoDock Vina or Schrödinger Suite. Pyrazoline-triazine hybrids show enhanced binding affinity (ΔG < −8 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP3A4 inhibition risk) and hepatotoxicity (AlogP >5 flagged) .

Q. What experimental strategies elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • Isotopic Labeling : Administer ¹⁴C-labeled compound to Sprague-Dawley rats; analyze plasma/tissues via LC-MS/MS to identify hydroxylated or glucuronidated metabolites .
  • Microsomal Incubations : Use liver S9 fractions to study phase I/II metabolism. Co-incubation with inhibitors (e.g., ketoconazole for CYP3A4) clarifies enzyme contributions .

Q. How do gender and dosing regimens influence the hepatotoxicity of N-(3,5-Dichlorophenyl) derivatives?

  • Methodological Answer :

  • Dose-Response Studies : In Fischer 344 rats, hepatocellular carcinoma incidence rises from 10% (50 mg/kg/day) to 65% (200 mg/kg/day) over 12 weeks. Females show delayed onset due to estrogen-mediated CYP2E1 suppression .
  • Biomarker Profiling : Measure serum ALT/AST and hepatic glutathione-S-transferase (GST) activity. Histopathology (H&E staining) confirms steatosis and necrosis patterns .

Methodological Considerations

  • Toxicology : Prioritize Fischer 344 rats for nephrotoxicity studies (genetic predisposition to renal injury) and include both sexes to assess gender dimorphism .
  • Synthesis : Optimize reaction yields (>80%) using catalysts like H₂SO₄ or DCC, and validate intermediates via TLC .
  • Data Contradictions : Discrepancies in metabolite toxicity (e.g., sulfate conjugates vs. glutathione adducts) highlight the need for cross-model validation (e.g., comparing isolated cells vs. whole-organ perfusion) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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